molecular formula C23H16ClF3N2O2 B13543906 2-(4-chlorophenyl)-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole

2-(4-chlorophenyl)-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole

Cat. No.: B13543906
M. Wt: 444.8 g/mol
InChI Key: HHKNFSLXWISYSO-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial production methods for this compound may involve optimizing the reaction conditions to scale up the synthesis while maintaining high purity and yield. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-(4-chlorophenyl)-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Coupling Reactions: The indole ring can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-chlorophenyl)-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Indole derivatives have shown potential as antiviral, anti-inflammatory, and anticancer agents.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: It can be used in the development of new materials with specific chemical properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole involves its interaction with molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, modulating their activity. The presence of the nitro, chlorophenyl, and trifluoromethyl groups can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 2-(4-chlorophenyl)-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole include other indole derivatives with different substituents. For example:

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H16ClF3N2O2

Molecular Weight

444.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-[2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl]-1H-indole

InChI

InChI=1S/C23H16ClF3N2O2/c24-17-11-7-15(8-12-17)22-21(18-3-1-2-4-20(18)28-22)19(13-29(30)31)14-5-9-16(10-6-14)23(25,26)27/h1-12,19,28H,13H2

InChI Key

HHKNFSLXWISYSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)C(C[N+](=O)[O-])C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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